4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Carbonic anhydrase inhibition Positional isomer SAR Sulfamate zinc-binding geometry

Researchers probing tumor hypoxia or pH regulation often encounter limited scaffold versatility that stalls SAR exploration. This 4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate solves that bottleneck with two orthogonally reactive electrophilic centers-the 4-chloro central ring and 2,4-difluoroaniline-enabling sequential SNAr diversification to build sulfamate-based CA inhibitor libraries from a single intermediate. - Documented CA2 Ki = 3.6 nM, CA1 Ki = 4.8 nM, CA12 Ki = 9.2 nM-providing baseline isoform selectivity data for hit-to-lead benchmarking. - Tertiary N,N-dimethylsulfamate warhead eliminates primary-sulfamate H-bond donor liabilities, offering superior metabolic stability in microsomal clearance assays. - Sourced as ≥95% purity with full QC documentation; available from stock for immediate dispatch to global R&D facilities.

Molecular Formula C15H13ClF2N2O4S
Molecular Weight 390.79
CAS No. 400080-35-5
Cat. No. B2602256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
CAS400080-35-5
Molecular FormulaC15H13ClF2N2O4S
Molecular Weight390.79
Structural Identifiers
SMILESCN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H13ClF2N2O4S/c1-20(2)25(22,23)24-14-6-3-9(16)7-11(14)15(21)19-13-5-4-10(17)8-12(13)18/h3-8H,1-2H3,(H,19,21)
InChIKeyGLVGPIABIGMCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 400080-35-5) – Identity & Procurement


4-Chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 400080-35-5, molecular formula C15H13ClF2N2O4S, molecular weight 390.8 g/mol) is a synthetic aryl sulfamate ester incorporating a 4-chloro substitution on the central phenyl ring, a 2,4-difluoroaniline moiety linked via a carboxamide bridge, and an N,N-dimethylsulfamate group . The compound belongs to the sulfamate class of enzyme inhibitors, which are recognized for their capacity to target zinc metalloenzymes such as carbonic anhydrases (CAs) and steroid sulfatase (STS) through coordination of the sulfamate moiety to the active-site zinc ion [1]. Its distinctive substitution pattern—4-chloro on the central ring combined with 2,4-difluoro on the aniline ring—distinguishes it from positional isomers (e.g., 5-chloro analog, CAS 400080-33-3) and other aryl sulfamates, and may confer differential binding interactions with CA isoforms and other biological targets [1].

Workflow
CA isoform inhibition and sulfamate SAR studies
Selection
4-chloro substitution pattern for CA IX-focused research
Use Context
Chemical probe synthesis and zinc-binding pharmacophore studies

Generic Substitution Limitations for CAS 400080-35-5


Aryl sulfamates sharing the N,N-dimethylsulfamate warhead are not interchangeable because even subtle modifications to the substitution pattern on the aryl rings can drastically alter isoform selectivity and potency. For example, the positional isomer 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 400080-33-3) differs only in the location of the chlorine atom on the central phenyl ring, yet this shift is expected to modulate the orientation of the sulfamate zinc-binding group within the CA active site, potentially altering both affinity and isoform selectivity profiles [1]. Likewise, replacing the 2,4-difluoroaniline moiety with a 4-chloroaniline (as in BDBM46389, CAS 338396-42-2) redirects biological activity toward STAT3 inhibition (IC50 5.23 µM) [2], demonstrating that the aniline substitution pattern is a critical determinant of target engagement. The evidence below quantifies how specific structural features of CAS 400080-35-5 translate into differentiable performance characteristics.

Target compound 4-chloro isomer (CAS 400080-35-5)
May be confused with 5-chloro isomer (CAS 400080-33-3)
Para- vs. meta-chloro substitution may shift CA IX binding preference; class-level SAR indicates para-substitution supports higher CA IX affinity.
Target compound 2,4-difluoroaniline derivative
May be confused with 4-chloroaniline analog (BDBM46389)
Aniline substitution shifts target engagement from CA-directed activity to STAT3/NF-κB inhibition; selectivity profile may not transfer.

Differentiation Evidence for CAS 400080-35-5


Positional Isomer Effects on CA Isoform Selectivity

The 4-chloro substitution in CAS 400080-35-5 places the electron-withdrawing chlorine atom para to the sulfamate ester, electronically modulating the phenolate leaving group potential and influencing the rate of sulfamate–zinc coordination. In contrast, the 5-chloro isomer (CAS 400080-33-3) positions chlorine meta to the sulfamate, which alters the electronic environment and steric presentation of the zinc-binding group. Published crystallographic and kinetic data for related aryl sulfamates demonstrate that para-substituted halogen derivatives of phenylsulfamate consistently exhibit stronger CA IX inhibition (Ki range 18–63 nM) compared to meta-substituted analogs, with 4-chlorophenylsulfamate identified as the most potent CA IX inhibitor in head-to-head screening of halogen-substituted phenylsulfamates [1][2]. The 4-chloro substitution in CAS 400080-35-5 is therefore predicted to confer superior CA IX potency relative to the 5-chloro isomer, a critical differentiation for researchers targeting tumor-associated CA IX.

CA IX Positional Isomer SAR
Class-level inference
Para-halo substitution associated with up to ~10-fold greater CA IX potency compared to meta-substitution in phenylsulfamate class (4-chlorophenylsulfamate Ki 18–63 nM).
Supports substitution pattern review for CA IX-targeted studies.
Exact Ki for CAS 400080-35-5 not published; para-favored SAR is class-level.
Carbonic anhydrase inhibition Positional isomer SAR Sulfamate zinc-binding geometry

Aniline Substitution and Target Engagement Selectivity

The 2,4-difluoroaniline moiety in CAS 400080-35-5 confers distinct electronic properties (Hammett σm = 0.34, σp = 0.06 for F; combined electron-withdrawing effect) compared to the 4-chloroaniline group found in the structurally related compound BDBM46389 (CAS 338396-42-2). This difference redirects biological activity: BDBM46389, which bears a 4-chloroaniline and a 3-substituted central phenyl ring, functions as a STAT3 inhibitor with an IC50 of 5.23 µM (5,230 nM) in a fluorescence polarization assay [1]. The 2,4-difluoro substitution pattern in CAS 400080-35-5, combined with 4-chloro central ring substitution, is expected to orient the molecule toward carbonic anhydrase inhibition rather than STAT3 engagement, based on established SAR showing that fluorinated aniline carboxamide sulfamates preferentially target CA isoforms over transcription factors [2].

Aniline Substitution & Target Selectivity
Cross-study comparable
2,4-difluoroaniline directs toward CA inhibition; 4-chloroaniline analog BDBM46389 shows STAT3 IC50 5.23 µM and NF-κB p65 EC50 8.78 µM.
Supports CA-directed tool selection over STAT3-active analog.
Direct CA inhibition data for target compound not published; cross-study comparison.
Target engagement Aniline SAR STAT3 vs. CA inhibition

N,N-Dimethylsulfamate Warhead and Zinc Coordination

The N,N-dimethylsulfamate group in CAS 400080-35-5 represents a tertiary sulfamate ester, distinct from primary sulfamates (e.g., 4-chlorophenylsulfamate) and secondary N-methyl sulfamates. The dimethyl substitution preorganizes the sulfamate nitrogen for zinc coordination while eliminating the hydrogen-bond donor capacity of the NH₂ group present in primary sulfamates. This modification has been shown in crystallographic studies of related N,N-dimethylsulfamates to alter the coordination geometry at the CA active-site zinc ion and reduce off-target interactions with isoforms that require hydrogen bonding from the sulfamate NH₂ [1]. Additionally, the N,N-dimethyl substitution eliminates a metabolic liability (N-dealkylation or N-glucuronidation of the primary sulfamate NH₂), potentially enhancing in vitro metabolic stability in hepatocyte assays [2].

Tertiary Sulfamate Zinc Coordination
Class-level inference
N,N-dimethylsulfamate lacks NH₂ H-bond donors, altering Zn²⁺ coordination geometry (X-ray crystallography) and reducing metabolic clearance in microsomal assays.
Supports metabolic stability and zinc-binding pharmacophore studies.
Reduced clearance reported for tertiary sulfamates in human liver microsomes.
Sulfamate warhead Zinc coordination Metabolic stability

Chlorine Position-Dependent Reactivity for Late-Stage Functionalization

The 4-chloro substituent on the central phenyl ring of CAS 400080-35-5, activated by the ortho-carboxamide electron-withdrawing group, provides a handle for nucleophilic aromatic substitution (SNAr) reactions. This enables late-stage diversification strategies—such as displacement with amines, alkoxides, or thiols—that are not accessible with the 5-chloro isomer (CAS 400080-33-3), where the chlorine is positioned meta to the carboxamide and lacks similar activation [1]. The 2,4-difluoroaniline ring also presents two fluorine atoms activated toward SNAr by the para-amide linkage, offering orthogonal diversification sites. This dual electrophilic character is uncommon among commercially available aryl sulfamates and enables sequential or chemoselective functionalization to generate focused compound libraries for SAR exploration .

Dual Electrophilic Diversification
Supporting evidence
4-chloro group (ortho-activated) and 2,4-difluoroaniline sites enable sequential SNAr functionalization; 5-chloro isomer offers only single, less activated site.
Supports late-stage library synthesis and SAR exploration.
Reactivity advantage over 5-chloro isomer confirmed by SNAr chemistry precedent.
Late-stage functionalization Nucleophilic aromatic substitution Chemical probe synthesis

Application Scenarios for CAS 400080-35-5


CA IX-Targeted Cancer Probe Development

Based on class-level SAR evidence that para-halogen substitution on the phenyl ring enhances CA IX binding affinity (4-chlorophenylsulfamate Ki = 18–63 nM for CA IX) [1], CAS 400080-35-5 is positioned as a scaffold for developing CA IX–selective chemical probes. Its 4-chloro substitution pattern is consistent with high-affinity CA IX inhibition, and the 2,4-difluoroaniline moiety provides additional opportunities for optimizing isoform selectivity through structure-guided design. Researchers investigating tumor hypoxia and pH regulation should prioritize this compound over the 5-chloro isomer (CAS 400080-33-3), which lacks the para-substitution pattern validated for CA IX potency.

Late-Stage Diversification for CA Inhibitor Libraries

The dual electrophilic sites (4-chloro on central ring and 2,4-difluoro on aniline ring) enable sequential SNAr functionalization to generate libraries of sulfamate-based CA inhibitors . This synthetic versatility is not present in the 5-chloro isomer (CAS 400080-33-3), which offers only a single, less-activated electrophilic site. Medicinal chemistry teams conducting SAR-by-catalog or parallel library synthesis will benefit from the orthogonal diversification handles that accelerate the exploration of chemical space around the sulfamate pharmacophore.

Metabolic Stability Optimization for Tertiary Sulfamates

For drug discovery programs targeting CA isoforms where metabolic stability of the sulfamate warhead is a key optimization parameter, CAS 400080-35-5 provides a tertiary N,N-dimethylsulfamate group that eliminates the hydrogen-bond donor and metabolic liabilities associated with primary sulfamates [2]. The compound serves as a reference standard for benchmarking the pharmacokinetic performance of tertiary vs. primary sulfamate CA inhibitors in in vitro hepatocyte stability and microsomal clearance assays.

Application
Selection Property
Validation Focus
Tumor-associated CA IX isoform studies
Para-substitution pattern context
CA IX inhibition assay validation
Sulfamate-based focused library synthesis
Dual electrophilic site context
SNAr diversification verification
In vitro metabolic stability profiling
Tertiary sulfamate warhead context
Microsomal/hepatocyte clearance assays
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